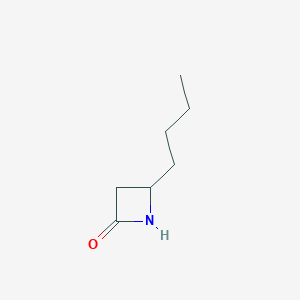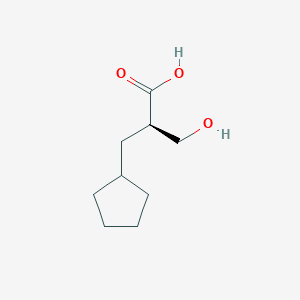
4-Butylazetidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
Azetidinones, including 4-Butylazetidin-2-one, have been synthesized through various methods . The synthetic chemistry of azetidines is an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry .
Molecular Structure Analysis
Azetidinones, like this compound, are four-membered lactams . A lactam is a cyclic amide, and β-lactams are named so because the nitrogen atom is attached to the β-carbon atom relative to the carbonyl . The molecular structure of this compound can be analyzed using techniques like mass spectrometry .
Chemical Reactions Analysis
β-lactams, including this compound, are more readily hydrolyzed than linear amides or larger lactams . This is due to the ring strain, which is further increased by fusion to a second ring, as found in most β-lactam antibiotics .
Applications De Recherche Scientifique
Synthesis Building Blocks
4-Butylazetidin-2-one derivatives are utilized as key intermediates in organic synthesis. For instance, enantiopure 4-formylazetidin-2-ones have been employed to synthesize 4-aminopiperidin-2-ones. This process involves ring expansion and reductive cyclization, demonstrating the utility of azetidinones in complex organic syntheses (Krishnaswamy, Govande, & Deshmukh, 2003).
Stereoselective Synthesis
This compound compounds are instrumental in the stereoselective synthesis of other complex molecules. A study demonstrated a one-pot synthesis of cis-3-substituted-4-formylazetidin-2-ones, highlighting their versatility in creating structurally complex and stereochemically specific compounds (Alcaide et al., 1991).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound play a significant role. They are foundational in the development of drugs, especially in the context of diabetes treatment. Incretin-based drugs, for instance, utilize these derivatives to regulate glucose metabolism, demonstrating their importance in pharmaceutical applications (Lovshin & Drucker, 2009).
Pharmaceutical Synthesis
The pharmaceutical industry employs this compound derivatives in the synthesis of various therapeutic agents. For example, diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via reduction of C-3 functionalized azetidin-2-ones is one such application, showcasing their importance in creating pharmaceutically relevant compounds (Mehra, Neetu, & Kumar, 2013).
Chemical Research
In chemical research, this compound derivatives serve as crucial reagents. They are used in developing novel synthetic routes and methodologies. An example of this is the synthesis of 4-Heterofunction-Substituted azetidin-2-ones from 3-(1-Hydroxy)ethyl-4-phenylsulfinylazatidin-2-one, indicating their broad applicability in chemical synthesis (Kita et al., 1992).
Propriétés
IUPAC Name |
4-butylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-6-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKCDJWJWYELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3258165.png)

![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)



![2-phenyl-1-(p-tolyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3258186.png)
![7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile](/img/structure/B3258195.png)




![tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3258264.png)
![[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester](/img/structure/B3258268.png)